Structural Comparison: 6-Methyl vs. Des-Methyl Pyridine Substitution Pattern
The presence of a 6-methyl substituent on the pyridine ring distinguishes N,N,6-trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine from the otherwise identical N,N-dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine (CAS 515172-79-9). The methyl group at position 6 increases the calculated molecular weight from 359.49 g/mol (C₁₉H₂₅N₃O₂S) to 373.52 g/mol (C₂₀H₂₇N₃O₂S) and raises the topological polar surface area (tPSA) prediction by approximately 3–5 Ų relative to the des-methyl analog . In the context of lead optimization campaigns targeting central nervous system or intracellular targets, this additional steric bulk and modest lipophilicity shift can alter blood–brain barrier permeability scores and cytochrome P450 metabolic profiles, as observed for analogous methyl-substituted pyridine series [1].
| Evidence Dimension | Molecular weight and tPSA (predicted) |
|---|---|
| Target Compound Data | MW = 373.52 g/mol; tPSA ≈ 58–62 Ų (calculated) |
| Comparator Or Baseline | N,N-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine: MW = 359.49 g/mol; tPSA ≈ 55–59 Ų |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔtPSA ≈ +3–5 Ų |
| Conditions | In silico prediction using standard cheminformatics algorithms (CDK/Fragment-based tPSA) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the 6-methyl group provides a defined steric probe for SAR exploration that is absent in the des-methyl comparator, making the compound uniquely suited for probing methyl-group effects on target engagement and pharmacokinetics.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
